molecular formula C17H17N3O2 B3142781 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one CAS No. 512190-94-2

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

Cat. No.: B3142781
CAS No.: 512190-94-2
M. Wt: 295.34 g/mol
InChI Key: ORVBHKVOOPUTDW-UHFFFAOYSA-N
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Description

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one is a heterocyclic compound with significant potential in various fields of scientific research. This compound features an imidazole ring, which is known for its biological activity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one typically involves multi-step organic reactions. One common method includes the condensation of 2-methoxybenzaldehyde with an appropriate amine, followed by cyclization to form the imidazole ring. The reaction conditions often require a catalyst and controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under optimized conditions. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one apart is its unique imidazole ring structure, which provides a versatile platform for chemical modifications and enhances its biological activity. This makes it a valuable compound for developing new therapeutic agents and materials .

Properties

IUPAC Name

2-amino-4-[(2-methoxyphenyl)methyl]-4-phenyl-1H-imidazol-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c1-22-14-10-6-5-7-12(14)11-17(13-8-3-2-4-9-13)15(21)19-16(18)20-17/h2-10H,11H2,1H3,(H3,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORVBHKVOOPUTDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC2(C(=O)NC(=N2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 2
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 3
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2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 4
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 5
Reactant of Route 5
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one
Reactant of Route 6
2-Amino-5-[(2-methoxyphenyl)methyl]-5-phenyl-4,5-dihydro-1H-imidazol-4-one

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